molecular formula C17H10N2O B11048291 2-(4-Methylphenyl)-1-benzofuran-5,6-dicarbonitrile

2-(4-Methylphenyl)-1-benzofuran-5,6-dicarbonitrile

Cat. No.: B11048291
M. Wt: 258.27 g/mol
InChI Key: VCXAXPGEDWDISB-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1-benzofuran-5,6-dicarbonitrile is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a benzofuran ring substituted with a 4-methylphenyl group and two cyano groups at the 5 and 6 positions. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)-1-benzofuran-5,6-dicarbonitrile typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of the 4-Methylphenyl Group: This step involves the coupling of the benzofuran core with a 4-methylphenyl group.

    Addition of Cyano Groups: The final step involves the introduction of cyano groups at the 5 and 6 positions of the benzofuran ring. This can be done using nitrile-forming reactions, such as the Sandmeyer reaction or other cyanation methods.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the cyano groups, converting them into amines or other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under acidic conditions.

Major Products:

    Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.

    Reduction: Formation of 5,6-diaminobenzofuran derivatives.

    Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

2-(4-Methylphenyl)-1-benzofuran-5,6-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-1-benzofuran-5,6-dicarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-(4-Benzoylphenyl)-1-benzofuran-5,6-dicarbonitrile
  • 2-(4-Methoxyphenyl)-1-benzofuran-5,6-dicarbonitrile
  • 2-(4-Chlorophenyl)-1-benzofuran-5,6-dicarbonitrile

Comparison: 2-(4-Methylphenyl)-1-benzofuran-5,6-dicarbonitrile is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research and industrial applications .

Properties

Molecular Formula

C17H10N2O

Molecular Weight

258.27 g/mol

IUPAC Name

2-(4-methylphenyl)-1-benzofuran-5,6-dicarbonitrile

InChI

InChI=1S/C17H10N2O/c1-11-2-4-12(5-3-11)16-7-13-6-14(9-18)15(10-19)8-17(13)20-16/h2-8H,1H3

InChI Key

VCXAXPGEDWDISB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=CC(=C(C=C3O2)C#N)C#N

Origin of Product

United States

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